molecular formula C10H9NO3 B047864 6-Methoxy-1H-indole-2-carboxylic acid CAS No. 16732-73-3

6-Methoxy-1H-indole-2-carboxylic acid

Cat. No.: B047864
CAS No.: 16732-73-3
M. Wt: 191.18 g/mol
InChI Key: XNBGANWAZJWOHS-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-2-carboxylic acid (MICA; CAS 16732-73-3) is an indole derivative featuring a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 2 of the indole ring. It was first identified as a secondary metabolite produced by Bacillus toyonensis OQ071612, a soil bacterium, through advanced spectroscopic techniques such as NMR and ESI-MS . The compound exhibits potent antifungal activity against Candida albicans and Aspergillus niger, with optimized production achieved via response surface methodology (RSM) under conditions of starch (5 g/L), peptone (5 g/L), pH 6, 40°C, and 150 rpm agitation, yielding a 3.49-fold increase in output .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound often involves optimizing the fermentation conditions of bacterial strains such as Bacillus toyonensis. The production can be enhanced by adjusting nutritional and environmental variables, such as starch concentration, peptone concentration, agitation rate, pH, and temperature .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H9NO3
  • CAS Number : 16732-73-3
  • Molecular Structure : Contains an indole ring with a methoxy group at the 6-position and a carboxylic acid at the 2-position.

Antifungal Properties

Recent studies have highlighted MICA's antifungal activity, particularly against Candida albicans. The compound demonstrated significant inhibition of fungal growth with inhibition zones reaching up to 21.3 mm under optimized conditions .

Mechanism of Action :

  • MICA appears to disrupt fungal cell membranes and interfere with metabolic pathways, leading to cell damage and death . This mechanism is crucial for its application in treating fungal infections.

Neuroprotective Effects

MICA has been investigated for its neuroprotective properties, particularly in models of oxidative stress. In vitro studies showed that MICA could protect neuroblastoma cells from hydrogen peroxide-induced oxidative damage, suggesting its potential role in treating neurodegenerative diseases .

Case Study Insights :

  • In animal models, low doses of MICA were associated with reduced inflammation and oxidative stress markers, indicating beneficial effects on metabolic functions.

Synthesis and Optimization

The synthesis of MICA can be achieved through various organic reactions. Recent advancements have focused on optimizing production methods using response surface methodology (RSM). This approach has resulted in enhanced yield by adjusting nutritional and environmental factors such as pH, temperature, and agitation rates .

Potential Therapeutic Applications

The unique properties of MICA suggest several therapeutic applications:

  • Antifungal Treatments : Its efficacy against fungal pathogens positions it as a candidate for developing new antifungal agents.
  • Neuroprotection : Given its protective effects on neuronal cells, MICA may be explored in therapies for conditions like Alzheimer’s disease or stroke recovery.
  • Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activities that warrant further investigation.

Mechanism of Action

The mechanism by which 6-Methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carboxylic Acids

Structural and Functional Differences

Indole derivatives with carboxylic acid groups and substituents at varying positions demonstrate distinct biological and physicochemical properties. Below is a comparative analysis of MICA and key analogs:

Table 1: Comparison of 6-Methoxy-1H-Indole-2-Carboxylic Acid with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Source/Synthesis Method
This compound (MICA) -OCH₃ (C6), -COOH (C2) C₁₀H₉NO₃ 191.19 Antifungal (C. albicans, A. niger) Bacillus toyonensis fermentation
7-Methoxy-1H-indole-2-carboxylic acid (CAS 24610-33-1) -OCH₃ (C7), -COOH (C2) C₁₀H₉NO₃ 191.19 Not reported (structural analog) Chemical synthesis
5,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 27508-88-9) -OCH₃ (C5, C7), -COOH (C2) C₁₁H₁₁NO₄ 221.21 Unknown Chemical synthesis
6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid (CID 67227038) -F (C6), -OCH₃ (C4), -COOH (C2) C₁₀H₈FNO₃ 209.18 Unreported Chemical synthesis
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid (CAS 1368490-62-3) -Cl (C6), -OCH₃ (C5), -CH₃ (C3), -COOH (C2) C₁₁H₁₀ClNO₃ 239.66 Under investigation Synthetic routes
3-Methyl-1H-indole-2-carboxylic acid (from Micromonospora sp.) -CH₃ (C3), -COOH (C2) C₁₀H₉NO₂ 175.18 Antibacterial (S. aureus, E. coli) Microbial fermentation

Key Observations

Positional Effects of Substituents: The methoxy group at C6 in MICA is critical for its antifungal activity.

Role of the Carboxylic Acid Group :

  • The -COOH group at C2 in MICA is essential for hydrogen bonding with fungal cell targets. Analogs with -COOH at C3 (e.g., 1H-indole-3-carboxylic acid derivatives) show divergent activities, such as antibacterial instead of antifungal effects .

Synthesis and Production :

  • MICA is uniquely produced via microbial fermentation using optimized media, whereas most analogs are synthesized chemically. For example, methyl 6-methoxy-1H-indole-2-carboxylate (CAS 98081-83-5) is derived via xylene reflux and recrystallization .

Research Findings and Implications

  • Antifungal Efficacy : MICA inhibits C. albicans with a zone diameter of 21.3 mm (109.92 µg/mL), outperforming many synthetic indole derivatives .
  • Stability : Unlike halogenated analogs, MICA maintains activity under physiological pH and moderate temperatures, making it suitable for topical formulations .

Biological Activity

6-Methoxy-1H-indole-2-carboxylic acid (MICA) is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, including antifungal properties, potential therapeutic applications, and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which includes a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This unique substitution pattern enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of MICA, particularly against Candida albicans . The compound was isolated from the bacterium Bacillus toyonensis and demonstrated significant antifungal activity. The optimal production conditions for MICA were determined using response surface methodology (RSM), resulting in a 3.49-fold increase in yield under specific conditions: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and temperature at 40 °C .

Table 1: Antifungal Activity of MICA

Test Organism Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans181
Aspergillus niger151
Penicillium chrysogenum121

The mechanism underlying the antifungal activity involves disruption of cell membrane integrity, leading to cell lysis and death .

MICA's biological activity is attributed to its interaction with specific molecular targets. The presence of the carboxylic acid group allows for chelation with metal ions in enzymes, potentially inhibiting their activity. This mechanism has been observed in various studies focusing on integrase inhibition in HIV-1, where indole derivatives have shown promise as antiviral agents .

Case Studies and Research Findings

  • Antifungal Production Optimization :
    A study investigated the production optimization of MICA from Bacillus toyonensis. The researchers utilized RSM to identify optimal growth conditions that maximized MICA yield while maintaining antifungal efficacy against Candida albicans .
  • Integrase Inhibition :
    Another study explored the inhibitory effects of indole-2-carboxylic acid derivatives on HIV-1 integrase. The findings indicated that structural modifications significantly enhanced the inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 µM . Although these derivatives differ slightly from MICA, they underscore the potential of indole compounds in antiviral applications.
  • Comparative Analysis with Similar Compounds :
    Comparative studies have shown that MICA exhibits greater stability and biological activity than other indole derivatives like indole-3-acetic acid and 6-methoxyindole-2-carboxylic acid, primarily due to its unique substitution pattern.

Table 2: Comparison of Indole Derivatives

Compound Name IC50 (µM) Activity
This compoundN/AAntifungal
Indole-3-acetic acidN/APlant growth regulator
3-MethoxyindoleN/AVarious biological roles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1H-indole-2-carboxylic acid?

  • Methodology : The compound is typically synthesized via hydrolysis of its methyl ester derivatives. For example, refluxing methyl 6-methoxy-1H-indole-2-carboxylate with alcoholic potassium hydroxide (KOH) followed by acidification with HCl yields the carboxylic acid. Recrystallization from solvents like xylene or hot water is used for purification, achieving yields around 59% . Alternative routes involve indole ring formation from precursors like N,N-dimethyl o-toluidine, followed by methoxylation and carboxylation .

Q. How is the compound structurally characterized in academic research?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the indole backbone, methoxy group positioning, and carboxylic acid functionality. High-Performance Liquid Chromatography (HPLC) ensures purity (>97% in optimized syntheses), while mass spectrometry (MS) validates the molecular weight (191.18 g/mol). X-ray crystallography may resolve crystalline structures, though limited data is available .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Guidelines : The compound is stable under recommended storage (0–6°C, inert atmosphere). No hazardous decomposition products are reported, but exposure to strong acids/bases or oxidizing agents should be avoided. Stability in aqueous solutions is pH-dependent, with optimal integrity observed at pH 6–7 .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the microbial production of this compound?

  • Case Study : Bacillus toyonensis OQ071612 produces the compound as an antifungal metabolite. RSM with a face-centered central composite design identified optimal parameters: starch (5 g/L), peptone (5 g/L), 150 rpm agitation, pH 6, and 40°C. This increased yield 3.49-fold compared to baseline conditions. Validation experiments confirmed reproducibility .

Q. What mechanistic insights explain the antifungal activity of this compound?

  • Findings : The compound destabilizes fungal cell membranes, as shown against Candida albicans and Aspergillus niger. Activity persists under moderate thermal stress (≤50°C) and in the presence of surfactants (e.g., Tween 80) or enzymes (e.g., lipase). Synergistic effects with detergents suggest enhanced membrane permeability .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Analysis : Variations arise from synthesis methods and purification techniques. For example, melting points range from 199–201°C (Kanto Reagents) to 208°C in other studies . Researchers must validate purity via HPLC and report synthesis protocols to reconcile data. Gaps in properties like water solubility or vapor pressure highlight the need for standardized characterization .

Q. What strategies are employed to enhance the bioactivity of indole-2-carboxylic acid derivatives?

  • Approaches : Structural modifications, such as introducing halogen substituents (e.g., 6-chloro derivatives) or additional methoxy groups, improve target binding. For example, 6,7-dimethoxy variants show enhanced HIV-1 integrase inhibition. Computational modeling (e.g., molecular docking) guides rational design .

Q. Data Contradictions and Resolution

Q. Why are there conflicting reports on the carcinogenicity and toxicity of indole derivatives?

  • Clarification : While this compound itself is not classified as carcinogenic by IARC or OSHA, structural analogs (e.g., nitro-substituted indoles) may exhibit mutagenicity. Researchers should consult toxicity databases (e.g., PubChem) and conduct species-specific assays (e.g., Ames test) for derivatives .

Properties

IUPAC Name

6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGANWAZJWOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328449
Record name 6-Methoxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-73-3
Record name 6-Methoxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

6-Methoxy-1H-indole-2-carboxylic acid ethyl ester (5.0 g) was treated with lithium hydroxide (2.33 g) in THF (90 mL) followed by water (30 mL) and stirred at ambient temperature for 16 h. The solution was acidified with 10% hydrochloric acid, diluted with water and extracted with ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated to afford 6-Methoxy-1H-indole-2-carboxylic acid (4.60 g). This material (4.64 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.60 g) in dichloromethane (200 mL) were treated with N-methylpiperazine (3.23 mL) and stirred at ambient temperature for 16 h. The reaction mixture was poured into dichloromethane (200 mL), washed with water, saturated sodium hydrogencarbonate solution and then brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (0-10% 2 M ammonia in methanol/dichloromethane) to give (6-Methoxy-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone (6.60 g). This material (0.16 g) was dissolved in dichloromethane (10 mL). At room temperature, 1 M boron tribromide (1.5 mL) was added dropwise. The reaction mixture was heated to reflux overnight, and then cooled, quenched with saturated sodium hydrogencarbonate solution, and extracted with dichloromethane. The organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified via silica gel chromatography (0-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (0.12 g). 1H NMR (400 MHz, CDCl3/CD3OD): δ 7.22 (d, J=8.41 Hz, 1H), 6.62 (d, J=2.15 Hz, 1H), 6.5′-6.47 (m, 2H), 3.69 (br s, 4H), 2.30 (t, J=5.09 Hz, 4H), 2.13 (s, 3H). MS (electrospray): exact mass calculated for C14H17N3O2, 259.13; m/z found, 260.1 [M+H]+.
Quantity
5 g
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2.33 g
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90 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Methyl 6-methoxyindole-2-carboxylate (PREPARATION 62, 571 g) is dissolved in 70 ml of dioxane and 7 ml of water and 1.87 g of crushed potassium hydroxide are added. The reaction is heated to 50° and stirred 1.5 hr. The reaction mixture is acidified to pH 4-5 and extracted several times with methanol/chloroform (10/90). The organic layers are combined and dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title acid, NMR (300 MHz, d4-CD3OD) 7.47, 7.08, 6.90, 6.72 and 3.82 δ.
Quantity
571 g
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reactant
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70 mL
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7 mL
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1.87 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Methoxy-1H-indole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid

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